molecular formula C12H16ClN3O B1477505 3-Chloro-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one CAS No. 2097956-02-8

3-Chloro-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one

Cat. No.: B1477505
CAS No.: 2097956-02-8
M. Wt: 253.73 g/mol
InChI Key: QFBFDZIUTQAOFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C12H16ClN3O and its molecular weight is 253.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-chloro-1-(4-pyridin-4-ylpiperazin-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O/c13-4-1-12(17)16-9-7-15(8-10-16)11-2-5-14-6-3-11/h2-3,5-6H,1,4,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFBFDZIUTQAOFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=NC=C2)C(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Chloro-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a pharmacological agent. This article provides a comprehensive overview of its biological activity, including data tables, relevant case studies, and detailed research findings.

Molecular Structure and Formula:

  • Molecular Formula: C12H16ClN3O
  • Molecular Weight: 253.73 g/mol
  • CAS Number: 952482-32-5

The compound features a chloro group and a piperazine moiety attached to a pyridine ring, which contributes to its pharmacological properties.

Research indicates that this compound exhibits multiple mechanisms of action, primarily targeting neurotransmitter receptors and enzyme inhibition pathways.

Dopamine D4 Receptor Agonism

A study highlighted the compound's role as a dopamine D4 receptor agonist , which is crucial for various neurological functions. The structure-activity relationship (SAR) analysis showed that modifications to the piperazine and aromatic ring systems significantly enhance receptor binding affinity and selectivity. For instance, compounds with the pyridine ring demonstrated improved efficacy in activating D4 receptors compared to other aromatic substituents .

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

Activity TypeDescriptionReference
Dopamine D4 Agonism Exhibits agonistic activity at dopamine D4 receptors, enhancing dopaminergic signaling.
Antitumor Activity Potential inhibitory effects on cancer cell proliferation via modulation of folate metabolism.
Neuroprotective Effects May provide neuroprotection by modulating neurotransmitter systems involved in mood regulation.

Study on Antitumor Effects

In a notable case study, researchers explored the antitumor potential of compounds related to this compound. The study indicated that derivatives of this compound could inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. By blocking DHFR, these compounds reduced the proliferation of cancer cells in vitro, suggesting a promising avenue for cancer therapy .

Neuropharmacological Assessment

Another study focused on the neuropharmacological properties of the compound, revealing its capacity to enhance dopaminergic activity in animal models. The results showed that administration of the compound led to increased locomotor activity in rodents, indicative of its potential use in treating conditions like Parkinson's disease or depression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one
Reactant of Route 2
Reactant of Route 2
3-Chloro-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.